molecular formula C8H8N2 B2537634 1-Cyclopropyl-4-ethynyl-1H-pyrazole CAS No. 2297839-58-6

1-Cyclopropyl-4-ethynyl-1H-pyrazole

Cat. No.: B2537634
CAS No.: 2297839-58-6
M. Wt: 132.166
InChI Key: WBZUSZDYCTVQCA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C8H8N2. It has a molecular weight of 132.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the retrieved data.

Scientific Research Applications

Efficient Synthesis Techniques

  • Divergent Synthesis of Substituted 1H-Pyrazoles: Wang et al. (2008) developed an efficient, divergent one-pot synthesis method for fully substituted 1H-pyrazoles from cyclopropyl oximes. This method leverages sequential ring-opening, chlorovinylation, and intramolecular aza-cyclization under Vilsmeier conditions, demonstrating the versatility of cyclopropyl compounds in synthesizing pyrazole derivatives (Wang et al., 2008).

Chemical Properties and Applications

  • Pyrazole as a Versatile Chemical Entity: Pyrazole and its derivatives have been used in various applications, including as antioxidants in motor fuels, in medicinal chemistry, and in the development of cine-film. The chapter by Kost and Grandberg (1966) highlights the broad interest in pyrazole derivatives due to their stability, boiling points, and unique chemical properties, making them suitable for a range of applications (Kost & Grandberg, 1966).

Advanced Organic Synthesis

  • Catalyzed Synthesis of Pyrazolines: Tomilov et al. (1995) discussed the acylation of spiro(1-pyrazoline-3,1′-cyclopropanes) leading to 1-acyl-3-(2-chloroethyl)-2-pyrazolines and transformation into 1,4,5,6-tetrahydropyridazines, showcasing cyclopropyl compounds' reactivity and potential in synthesizing complex molecules (Tomilov et al., 1995).

Medicinal Chemistry Applications

  • Antifungal Cyclopropyl-Pyrazole Hybrids: Burde and Rahatgaonkar (2019) synthesized 3-cyclopropyl-5-(4-substituted)-1-phenyl-4,5-dihydro-1H-pyrazoles and evaluated them as antifungal agents. Their synthesis in an ionic liquid-water biphasic system at ambient temperature highlights the potential of cyclopropyl-pyrazole hybrids in medicinal applications (Burde & Rahatgaonkar, 2019).

Properties

IUPAC Name

1-cyclopropyl-4-ethynylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZUSZDYCTVQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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